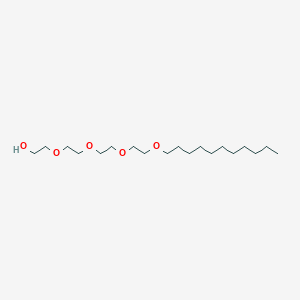![molecular formula C10H10OS B14347252 Benzene, [(methylenecyclopropyl)sulfinyl]- CAS No. 94923-10-1](/img/structure/B14347252.png)
Benzene, [(methylenecyclopropyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(methylenecyclopropyl)sulfinyl]- is an organic compound with a unique structure that combines a benzene ring with a methylenecyclopropyl group and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(methylenecyclopropyl)sulfinyl]- typically involves the reaction of benzene with methylenecyclopropane under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. The sulfinyl group can be introduced through oxidation reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and methylenecyclopropane are reacted under controlled conditions. The process may include steps such as purification and isolation to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(methylenecyclopropyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are often employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [(methylenecyclopropyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Benzene, [(methylenecyclopropyl)sulfinyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing the activity of these targets. The benzene ring provides a stable framework that can interact with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (methylenecyclopropyl)-: Lacks the sulfinyl group, resulting in different chemical properties.
Benzene, (methylenecyclopropyl)sulfonyl-: Contains a sulfonyl group instead of a sulfinyl group, leading to different reactivity.
Phenylcyclopropane: Similar structure but lacks the methylene group, affecting its chemical behavior.
Uniqueness
Benzene, [(methylenecyclopropyl)sulfinyl]- is unique due to the presence of both the methylenecyclopropyl and sulfinyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
94923-10-1 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
(2-methylidenecyclopropyl)sulfinylbenzene |
InChI |
InChI=1S/C10H10OS/c1-8-7-10(8)12(11)9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
Clé InChI |
LDLKIVSDNSWOSN-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1S(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

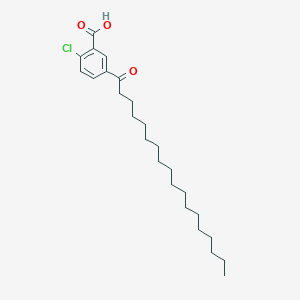

![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
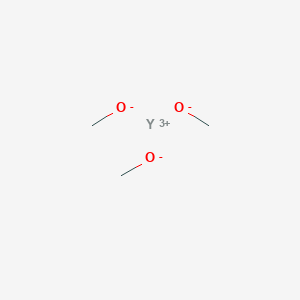
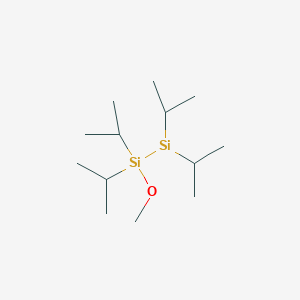
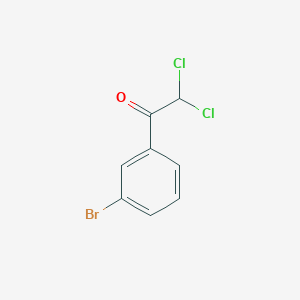

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
